1-(4-(3,3,3-Triphenylpropoxy)phenethyl)guanidine
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Overview
Description
RWJ-49815 is a potent bactericidal agent known for its ability to inhibit the autophosphorylation of kinase A in the KinA-Spo0F two-component signal transduction system. This compound has shown significant efficacy against Gram-positive pathogenic bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RWJ-49815 involves the preparation of 1-(4-(3,3,3-triphenylpropoxy)phenethyl)guanidine. The synthetic route typically includes the reaction of 4-(3,3,3-triphenylpropoxy)benzaldehyde with phenethylamine, followed by the conversion of the resulting intermediate to the guanidine derivative .
Industrial Production Methods: Industrial production methods for RWJ-49815 are not extensively documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
Types of Reactions: RWJ-49815 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents such as amines or thiols.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted guanidine derivatives .
Scientific Research Applications
RWJ-49815 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of two-component signal transduction systems.
Biology: Investigated for its antibacterial properties and potential to combat antibiotic-resistant bacteria.
Medicine: Explored as a potential therapeutic agent for treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new antibacterial agents and as a reference compound in antimicrobial research .
Mechanism of Action
RWJ-49815 exerts its effects by inhibiting the autophosphorylation of kinase A in the KinA-Spo0F two-component signal transduction system. This inhibition disrupts the signal transduction pathway, preventing the bacteria from responding to environmental changes and ultimately leading to bacterial cell death . The compound targets the carboxyl-terminal catalytic domain of the sensor kinase, causing structural alterations that lead to kinase aggregation .
Comparison with Similar Compounds
RWJ-49815 is unique in its ability to inhibit kinase autophosphorylation with high potency. Similar compounds include:
RWJ-49968: Another potent kinase inhibitor with similar antibacterial properties.
Closantel: A histidine kinase inhibitor with a different chemical structure but similar mechanism of action.
TNP-ATP: An inhibitor that targets the same signal transduction pathway but with varying efficacy .
RWJ-49815 stands out due to its reduced resistance emergence compared to other antibacterial agents like quinolones and ciprofloxacin .
Properties
Molecular Formula |
C30H31N3O |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[2-[4-(3,3,3-triphenylpropoxy)phenyl]ethyl]guanidine |
InChI |
InChI=1S/C30H31N3O/c31-29(32)33-22-20-24-16-18-28(19-17-24)34-23-21-30(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19H,20-23H2,(H4,31,32,33) |
InChI Key |
AJKCPFPHDCULCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=C(C=C2)CCN=C(N)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
RWJ 49815 RWJ-49815 |
Origin of Product |
United States |
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